3-Bromo-4-fluorobenzonitrile

Catalog No.
S663611
CAS No.
79630-23-2
M.F
C7H3BrFN
M. Wt
200.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluorobenzonitrile

CAS Number

79630-23-2

Product Name

3-Bromo-4-fluorobenzonitrile

IUPAC Name

3-bromo-4-fluorobenzonitrile

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H

InChI Key

JKCYKISVUIVZCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Br)F

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)F

The exact mass of the compound 3-Bromo-4-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is a di-substituted aromatic building block essential for synthesizing complex organic molecules in the pharmaceutical and agrochemical industries. Its structure features a nitrile group, a fluorine atom at the 4-position, and a bromine atom at the 3-position. This specific arrangement provides two distinct reactive sites: the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced. The fluorine atom modulates the electronic properties of the ring, often enhancing the metabolic stability and bioavailability of the final active ingredient.

Substituting 3-Bromo-4-fluorobenzonitrile with positional isomers (e.g., 2-bromo-5-fluorobenzonitrile) or analogs with different halogens (e.g., 3-chloro-4-fluorobenzonitrile) will lead to different product outcomes or process failures. The specific 3-bromo, 4-fluoro substitution pattern is critical for achieving the correct regiochemistry in multi-step syntheses, such as those for specific kinase inhibitors where the final structure is dictated by the precursor's connectivity. Furthermore, replacing the bromine with chlorine results in significantly lower reactivity in crucial C-C and C-N bond-forming reactions, demanding harsher conditions and potentially leading to lower yields and more impurities. The fluorine atom itself is not merely a placeholder; its position directs subsequent chemical modifications and imparts specific, non-interchangeable properties to the final product.

Essential Precursor in Patented Synthesis of Janus Kinase (JAK) Inhibitors

Patented processes for the synthesis of potent JAK inhibitors, such as Ruxolitinib, explicitly specify 3-bromo-4-fluorobenzonitrile as a key starting material. In these routes, the compound undergoes a critical bond-forming reaction to construct the core of the final active pharmaceutical ingredient. Using a positional isomer or a precursor lacking either the bromo or fluoro group would not yield the target molecule, making this specific CAS number non-negotiable for these established manufacturing processes.

Evidence DimensionPrecursor Suitability
Target Compound DataRequired starting material in a patented route to a JAK inhibitor.
Comparator Or BaselinePositional isomers or analogs lacking the bromo/fluoro groups.
Quantified DifferenceQualitatively different; comparators would lead to the wrong final product.
ConditionsDocumented multi-step synthesis of Ruxolitinib.

For manufacturers producing specific JAK inhibitors under established patents, this exact compound is a required, non-substitutable raw material.

Enhanced Reactivity in Cross-Coupling vs. Chloro-Analog, Enabling Milder Processes

The carbon-bromine (C-Br) bond is inherently weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthesis. Consequently, 3-bromo-4-fluorobenzonitrile undergoes oxidative addition to the palladium catalyst—often the rate-limiting step—more readily than 3-chloro-4-fluorobenzonitrile. This allows for the use of lower catalyst loadings, lower reaction temperatures, and shorter reaction times, which translates to improved process efficiency, lower energy costs, and a better impurity profile compared to the chloro-analog.

Evidence DimensionBond Dissociation Energy (BDE)
Target Compound DataAryl C-Br BDE: ~335 kJ/mol
Comparator Or Baseline3-Chloro-4-fluorobenzonitrile (Aryl C-Cl BDE: ~400 kJ/mol)
Quantified DifferenceThe C-Br bond is ~16% weaker, facilitating faster oxidative addition.
ConditionsGeneral data for palladium-catalyzed cross-coupling reactions.

Choosing this bromo-compound over its chloro counterpart can significantly reduce manufacturing costs and complexity for large-scale synthesis by enabling more efficient and milder reaction conditions.

Enables Regioselective Functionalization via Fluorine-Directed ortho-Metalation

The fluorine atom at the 4-position, while often considered a weaker directing group, can facilitate directed ortho-metalation (DoM) at the C5 position under specific conditions with strong bases like LDA or LiTMP. This allows for the selective introduction of an electrophile at the position adjacent to the fluorine. This synthetic pathway is unavailable to its analog, 3-bromobenzonitrile, which lacks the fluorine directing group. This provides a strategic route to tri-substituted benzonitrile derivatives that would otherwise require more complex, multi-step procedures.

Evidence DimensionRegioselective Reaction Pathway
Target Compound DataFluorine at C4 enables potential lithiation at the C5 position.
Comparator Or Baseline3-Bromobenzonitrile (lacks the C4-fluoro directing group).
Quantified DifferenceProvides a unique pathway for C5 functionalization not available to the comparator.
ConditionsDirected ortho-metalation (DoM) using strong lithium amide bases.

This compound offers a more direct and efficient synthetic route to specific, highly functionalized intermediates compared to analogs lacking the 4-fluoro substituent.

Pharmaceutical Manufacturing: Mandated Intermediate for Specific Kinase Inhibitors

This compound is the correct choice for process chemists and procurement managers involved in the GMP synthesis of specific JAK inhibitors where its use is explicitly cited in established manufacturing patents. Its unique substitution pattern is required to form the correct final molecular structure.

Process Development: Optimizing High-Yield Cross-Coupling Reactions

Ideal for large-scale synthesis campaigns where maximizing yield and minimizing process costs are critical. The higher reactivity of the C-Br bond compared to a C-Cl alternative allows for milder conditions, potentially reducing catalyst load, energy consumption, and downstream purification efforts.

Agrochemical Synthesis: Building Block for Patented Fungicides and Pesticides

Serves as a documented intermediate in the synthesis of agrochemicals such as flumethrin. Its procurement is justified when producing these specific patented compounds where the bromo-fluoro-benzonitrile moiety is a core structural component.

Complex Molecule Synthesis: Strategic Intermediate for Regioselective Functionalization

A strategic choice for medicinal chemists designing novel compounds that require precise substitution on the aromatic ring. The ability to leverage both palladium-catalyzed coupling at the bromine and potential ortho-metalation directed by the fluorine provides multiple, distinct synthetic options from a single starting material.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79630-23-2

Wikipedia

3-Bromo-4-fluorobenzonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types